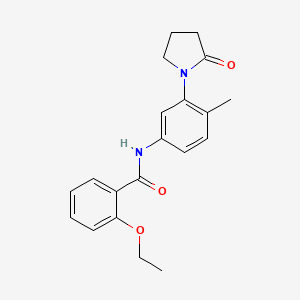

![molecular formula C7H10ClF3O2S B2424817 [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2503205-03-4](/img/structure/B2424817.png)

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2503205-03-4 . It has a molecular weight of 250.67 . The IUPAC name for this compound is (1-methyl-3-(trifluoromethyl)cyclobutyl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClF3O2S/c1-6(4-14(8,12)13)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis Processes

- Methanesulfonyl chloride is used as a raw material in synthesizing methylsulfonamide by ammonification, with cyclohexane as a solvent and ethanol as an extraction agent. This process achieves a product yield of 87%-89% (Zhao Li-fang, 2002).

Preparation Methods

- Methanesulfonyl chloride-d3 can be prepared from dimethyl sulfoxide-d6. This involves anhydrous chlorination with chlorine, yielding methanesulfonyl chloride-d3 with a 52% yield. Trichloromethyl methyl sulfide (-d3) is an intermediate in this reaction (K. Hanai, T. Okuda, 1977).

Applications in Energy Storage

- Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which is used to study the electrochemical properties of vanadium pentoxide (V2O5) films. This research focuses on sodium intercalation into V2O5 films as a potential cathode material (L. Su, J. Winnick, P. Kohl, 2001).

Catalytic Decomposition

- In methane halogenation/chlorination to form methanesulfonyl chloride (MSC), followed by MSC's catalytic decomposition to produce methyl chloride, the presence of SO2 improves product selectivity. Catalytic systems for MSC decomposition are explored, with molecular modeling suggesting an SN2 reaction mechanism (Shujuan Kang, Wei Zhou, Qisheng Ma, Qianwen Zhang, Guanyi Chen, Yongchun Tang, 2017).

Chemical Reactions and Synthesis

- Various studies have explored the chemical reactions involving methanesulfonyl chloride, such as the formation of methanesulfonates, cyclization reactions, and sulfonylation processes, demonstrating its versatility in organic synthesis and chemical transformations (S. Upadhyaya, Frank S. Davis, J. Lee, K. Zaw, L. Bauer, N. E. Heimer, 1997), (Y. Tanabe, Hitomi Yamamoto, Y. Yoshida, T. Miyawaki, Naoka Utsumi, 1995).

Thermodynamic Studies

- The thermodynamics of methanesulfonyl chloride have been studied, including its heats of formation and vaporization, entropies, and free energies, providing insights into its physical properties and behavior in various chemical processes (J. Guthrie, A. Stein, A. P. Huntington, 1998).

Kinetic Studies

- Kinetic studies of methanesulfonyl chloride have also been conducted, particularly focusing on its decomposition and the formation of radicals in certain chemical systems. These studies provide an understanding of its behavior under specific conditions and its potential applications in various chemical processes (A. Horowitz, 1975).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H314, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

[1-methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF3O2S/c1-6(4-14(8,12)13)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEBBVGDJIUSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

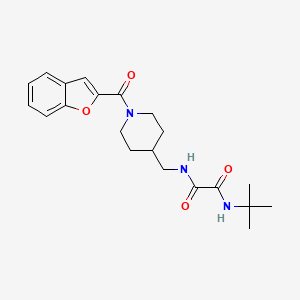

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)

![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)

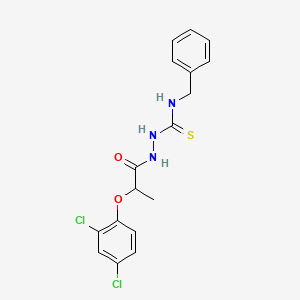

![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)

![N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2424750.png)

![N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2424753.png)

![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2424754.png)

![2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2424755.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424756.png)

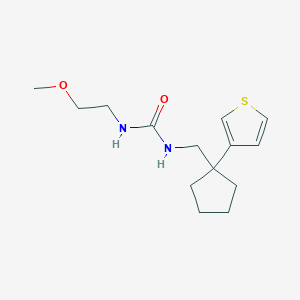

![2-Chloro-N-methyl-N-[[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2424757.png)